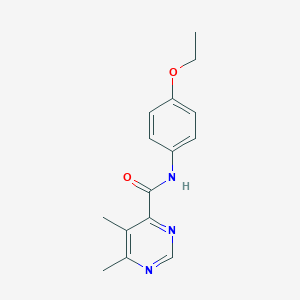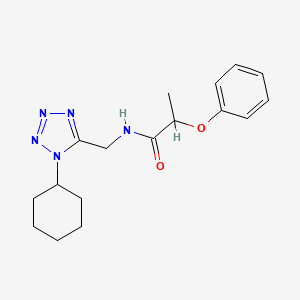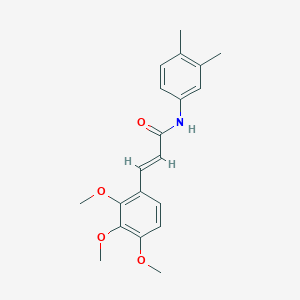
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in tumor growth, neurodegeneration, and infection. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In addition, it has been shown to modulate the activity of various neurotransmitter receptors, leading to neuroprotective effects. Finally, it has been shown to disrupt the integrity of bacterial and viral membranes, leading to cell death.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, it has been shown to have activity against a range of pathogens, including bacteria, viruses, and parasites.
Advantages and Limitations for Lab Experiments
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has several advantages for use in laboratory experiments, including its high potency and selectivity, well-established synthesis method, and broad range of potential applications. However, it also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Finally, there is potential for the development of new antimicrobial agents based on its activity against a range of pathogens.
Synthesis Methods
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-chloro-6-fluoroquinoline to form the final product. The synthesis method is well-established and has been optimized for high yield and purity.
Scientific Research Applications
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases. It has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound A has shown activity against a range of infectious agents, including bacteria, viruses, and parasites, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N,N-diethyl-6-fluoro-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-24(5-2)21(25)18-13-23-19-10-9-14(22)11-17(19)20(18)29(26,27)16-8-6-7-15(12-16)28-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXMGIZMMOHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC(=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)



![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)


![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2421906.png)